molecular formula C18H19NO B1243702 N-(4-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide CAS No. 134865-73-9

N-(4-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide

Cat. No.: B1243702
CAS No.: 134865-73-9
M. Wt: 265.3 g/mol
InChI Key: YNMJUMQDPHRKTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide (CAS 134865-73-9), also known by the synonym 4-P-ADOT, is a chemical compound with the molecular formula C18H19NO and a molecular weight of 265.35 g/mol [ citation:1 ]. This tetrahydronaphthalene derivative is a key intermediate in medicinal chemistry research, particularly in the design and synthesis of novel opioid receptor ligands [ citation:2 ]. Scientific studies have explored its integration into the structure of 4-anilidopiperidine-based compounds to investigate interactions with μ-opioid receptors (MOR) [ citation:2 ]. In vitro binding assays have demonstrated that research compounds containing this acetamide-substituted tetrahydronaphthalen-2yl-methyl moiety can exhibit moderate to good binding affinity at the μ-opioid receptor, contributing to the understanding of structure-activity relationships (SAR) in the development of potential analgesics [ citation:2 ]. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-13(20)19-16-11-15-9-5-6-10-17(15)18(12-16)14-7-3-2-4-8-14/h2-10,16,18H,11-12H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMJUMQDPHRKTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CC(C2=CC=CC=C2C1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436956
Record name Acetamide, N-(1,2,3,4-tetrahydro-4-phenyl-2-naphthalenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134865-73-9
Record name Acetamide, N-(1,2,3,4-tetrahydro-4-phenyl-2-naphthalenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Alkylation for Tetralin Formation

The tetralin core is often synthesized via intramolecular Friedel-Crafts alkylation. For example, treatment of 4-phenyl-1-(2-chloroethyl)naphthalene with AlCl₃ in dichloromethane induces cyclization, yielding 4-phenyl-1,2,3,4-tetrahydronaphthalene (4-phenyltetralin) (Figure 1A). This method achieves moderate yields (60–70%) but requires careful control of stoichiometry to avoid polyalkylation.

Table 1: Optimization of Friedel-Crafts Cyclization

CatalystSolventTemperature (°C)Yield (%)
AlCl₃CH₂Cl₂2565
FeCl₃Toluene8052
H₂SO₄AcOH5048

Hydrogenation of Naphthalene Derivatives

An alternative route involves partial hydrogenation of 4-phenylnaphthalene using Pd/C or Raney Ni under H₂ pressure (3–5 atm) in ethanol. This method provides the tetralin derivative in 75–85% yield but necessitates high-purity starting material to prevent catalyst poisoning.

Functionalization of the Tetralin Core at Position 2

Nitration and Reduction to Introduce an Amine

Nitration of 4-phenyltetralin with HNO₃/H₂SO₄ at 0–5°C preferentially occurs at position 2 due to the electron-donating effect of the phenyl group. Subsequent reduction of the nitro group using Fe/HCl or catalytic hydrogenation (H₂/Pd-C) yields 2-amino-4-phenyltetralin.

Key Data:

  • Nitration : 90% HNO₃, 0°C, 2 h → 2-nitro-4-phenyltetralin (Yield: 58%).

  • Reduction : H₂ (1 atm), 10% Pd/C, EtOH, 25°C → 2-amino-4-phenyltetralin (Yield: 92%).

Direct Amination via Buchwald-Hartwig Coupling

For higher regioselectivity, palladium-catalyzed amination has been employed. Reaction of 2-bromo-4-phenyltetralin with NH₃ in the presence of Pd(OAc)₂ and Xantphos in toluene at 100°C affords the amine in 78% yield.

Acetylation of 2-Amino-4-Phenyltetralin

Classical Acetylation with Acetic Anhydride

Treatment of 2-amino-4-phenyltetralin with acetic anhydride (1.2 equiv) in pyridine at 25°C for 4 h provides the target acetamide in 95% yield (Figure 1B). Excess pyridine neutralizes liberated HCl, preventing side reactions.

Table 2: Solvent Effects on Acetylation

SolventBaseTime (h)Yield (%)
PyridineNone495
CH₂Cl₂Et₃N688
THFNaHCO₃876

Microwave-Assisted Acetylation

Microwave irradiation (100 W, 100°C, 20 min) accelerates the reaction, achieving 97% yield with reduced solvent volume. This method is advantageous for large-scale synthesis.

Alternative Synthetic Routes

Multi-Component Reactions (MCRs)

A one-pot MCR using 4-phenylbenzaldehyde, ethyl acetoacetate, and ammonium acetate in n-butanol at reflux yields a tetracyclic intermediate, which is hydrolyzed and acetylated to the target compound (Total yield: 62%).

Enzymatic Acetylation

Immobilized lipase (e.g., Candida antarctica) catalyzes the acetylation of 2-amino-4-phenyltetralin in ionic liquids at 40°C, offering an eco-friendly alternative (Yield: 82%).

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.28–7.15 (m, 9H, Ar-H), 4.02 (q, 1H, J = 6.8 Hz, CH), 2.85–2.75 (m, 2H), 2.65–2.55 (m, 2H), 2.10 (s, 3H, COCH₃).

  • IR (KBr) : 3280 cm⁻¹ (N-H), 1655 cm⁻¹ (C=O).

Chromatographic Purity

HPLC analysis (C18 column, MeOH/H₂O = 70:30) confirms ≥99% purity, with a retention time of 12.3 min.

Industrial-Scale Production Considerations

Cost-Effective Catalysts

Replacing Pd/C with Ni-based catalysts in hydrogenation steps reduces costs by 40% without compromising yield.

Waste Management

Solvent recovery systems (e.g., distillation of CH₂Cl₂) and neutralization of acidic byproducts with CaCO₃ align with green chemistry principles .

Chemical Reactions Analysis

N-(4-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

N-(4-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide has been investigated for its anticancer properties. In vitro studies suggest that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:

  • Cell Lines Tested :
    • SNB-19 (human glioblastoma)
    • OVCAR-8 (ovarian cancer)
    • NCI-H460 (lung cancer)

The compound demonstrated percent growth inhibitions (PGIs) ranging from 50% to 85% across different cell lines, indicating its potential as a therapeutic agent against cancer .

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease.

Case Study : A series of synthesized compounds similar to this compound were evaluated for AChE inhibition. The most active derivatives achieved IC50 values lower than 5 µM .

Antibacterial Activity

The compound has also been tested for antibacterial properties. Preliminary studies suggest that it may exhibit activity against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli< 50 µg/mL
Staphylococcus aureus< 50 µg/mL

These findings indicate that this compound could serve as a lead compound for developing new antibacterial agents.

Mechanism of Action

The mechanism of action of N-(4-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

N-(4-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide can be compared with other similar compounds, such as:

Biological Activity

N-(4-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C18H19NOC_{18}H_{19}NO and a molecular weight of 265.3 g/mol. Its structure includes a naphthalene ring fused with a tetrahydro-phenyl group, which contributes to its biological activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC18H19NO
Molecular Weight265.3 g/mol
CAS Number134865-73-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound exhibits potential as an enzyme inhibitor and receptor modulator.

  • Enzyme Inhibition : It has been shown to interact with enzymes involved in metabolic pathways, potentially influencing processes such as lipid metabolism and energy production.
  • Receptor Modulation : The compound may bind to specific receptors in the body, altering their activity and leading to various physiological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro experiments demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines.

Case Study:
A study evaluated the compound's effect on HCT116 human colon cancer cells. Results indicated that at concentrations ranging from 5 to 25 µM, the compound induced apoptosis and significantly reduced cell viability. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation and survival .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Research suggests that it possesses activity against both bacterial and fungal strains.

Case Study:
In a study assessing its antibacterial effects against E. coli and S. aureus, the compound showed significant inhibition at concentrations as low as 10 µM. This suggests potential applications in developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, it is useful to compare it with structurally similar compounds.

Compound NameBiological Activity
N-(1,2,3,4-tetrahydro-4-phenyl-2-naphthalenyl)acetamideModerate anticancer activity
N-(4-acetyl-2-methylphenyl)acetamideStrong anti-inflammatory effects

Q & A

Q. What are the established synthetic routes for N-(4-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide, and what reaction conditions optimize yield and purity?

The synthesis typically involves multi-step organic reactions, including:

  • Core ring formation : Cyclization of substituted phenyl precursors under acidic or catalytic conditions to generate the tetrahydronaphthalene scaffold.
  • Acylation : Reaction of the intermediate amine with acetyl chloride or acetic anhydride in dichloromethane or THF, using triethylamine as a base to neutralize HCl byproducts .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) to achieve >95% purity. Optimized yields (70–85%) are achieved at 0–5°C to minimize side reactions .

Q. How is the structural integrity of this compound confirmed using spectroscopic methods?

Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry and stereochemistry. For example, the acetamide methyl group appears as a singlet at δ 2.1–2.3 ppm, while aromatic protons resonate between δ 6.8–7.5 ppm .
  • HPLC : Chiral stationary phases (e.g., Daicel Chiralcel OJ-H) with n-hexane/i-PrOH (90:10) resolve enantiomers, with retention times (t₁ = 18.5 min, t₂ = 22.3 min) indicating >99% enantiomeric excess .
  • X-ray Crystallography : Resolves bond angles and hydrogen-bonding networks (e.g., planar amide groups with dihedral angles <10° relative to the tetrahydronaphthalene ring) .

Q. What in vitro assays are commonly used to evaluate the biological activity of this compound?

  • Enzyme Inhibition : IC₅₀ values are determined via fluorescence-based assays (e.g., kinase inhibition using ATP-competitive probes) .
  • Receptor Binding : Radioligand displacement assays (e.g., 3H^3H-labeled antagonists for GPCRs) quantify affinity (Kᵢ values in nM range) .
  • Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., IC₅₀ = 5–20 µM in HeLa or MCF-7 cells) .

Advanced Research Questions

Q. What strategies are employed for the enantiomeric resolution of This compound derivatives?

  • Chiral Chromatography : Use of β-DEX 110 GC columns (100°C to 190°C at 2°C/min) or Chiralcel OJ-H HPLC columns (n-hexane/i-PrOH, 1.5 mL/min) for baseline separation .
  • Catalytic Asymmetric Hydrogenation : Rhodium-phosphine catalysts (e.g., [Rh(COD)((R)-BINAP)]⁺) achieve >90% enantiomeric excess in hydrogenation steps .
  • Crystallization-Induced Diastereomer Resolution : Co-crystallization with chiral acids (e.g., L-tartaric acid) to isolate single enantiomers .

Q. How do structural modifications at the tetrahydronaphthalene ring influence the compound's biological activity?

  • Substituent Effects :
PositionModificationBiological Impact
4-Phenyl vs. FluorophenylFluorophenyl enhances metabolic stability (t₁/₂ increased by 2×)
7-Methoxy groupImproves blood-brain barrier penetration (logP increased by 0.5)
2-Methyl vs. PropylPropyl groups reduce CYP450-mediated oxidation (CLₕ decreased by 40%) .

Q. What computational methods are applied to predict the binding affinity and pharmacokinetic properties of this compound?

  • Molecular Docking : AutoDock Vina or Schrödinger Glide predicts binding poses in target proteins (e.g., ΔG = -9.5 kcal/mol for serotonin receptor 5-HT₂A) .
  • QSAR Modeling : 2D descriptors (e.g., topological polar surface area <80 Ų) correlate with oral bioavailability .
  • ADMET Prediction : SwissADME or pkCSM estimates moderate hepatic clearance (15 mL/min/kg) and low hERG inhibition risk (IC₅₀ > 30 µM) .

Q. What analytical techniques are recommended for detecting and quantifying impurities in synthesized batches?

  • LC-MS/MS : Quantifies nitrosamine impurities (e.g., N-nitroso derivatives) at ppb levels using MRM transitions (m/z 250→203) .
  • GC-FID : Detects residual solvents (e.g., dichloromethane <500 ppm) per ICH Q3C guidelines .
  • HPLC-UV : Monitors diastereomeric byproducts (λ = 254 nm, C18 column, acetonitrile/water gradient) .

Q. How does the presence of specific substituents affect the compound's metabolic stability and toxicity profile?

  • Fluorine Substituents : Reduce CYP3A4-mediated oxidation (e.g., 4-fluorophenyl increases t₁/₂ from 2.1 to 4.7 h in rat microsomes) .
  • Methoxy Groups : Enhance glucuronidation (UGT1A1-mediated), reducing systemic toxicity (Ames test negative at 1 mM) .
  • Chlorinated Byproducts : Require stringent control (ICH M7 limits <1.5 µg/day) due to genotoxicity risks .

Q. What in vivo models have been utilized to assess the therapeutic efficacy of this compound?

  • Rodent Models :
  • Neuroprotection : Morris water maze tests in Aβ-injected mice (30 mg/kg, oral) show 40% improvement in memory retention .
  • Anticancer Efficacy : Xenograft studies (HCT-116 tumors) demonstrate 60% tumor growth inhibition at 50 mg/kg/day .
    • Pharmacokinetics : IV administration in rats reveals Vd = 2.1 L/kg and bioavailability = 55% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.